

The Pharmacology and Toxicology of (+)-Eseroline: A Technical Guide

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Compound of Interest

Compound Name: (+)-Eseroline

Cat. No.: B1235914

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Abstract

(+)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine.^{[1][2]} Unlike its parent compound, **(+)-eseroline** exhibits a distinct pharmacological profile characterized by μ -opioid receptor agonism and weak, reversible acetylcholinesterase inhibition.^{[1][3][4]} However, its potential therapeutic applications are hindered by significant neurotoxicity.^{[1][2][3]} This document provides a comprehensive technical overview of the pharmacology and toxicology of **(+)-eseroline**, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways to support further research and drug development efforts. A notable aspect of eseroline's pharmacology is its stereoselectivity; the (-)-enantiomer is reported to be a potent analgesic in vivo, whereas the (+)-enantiomer shows a lack of analgesic effects in vivo.^[5]

Pharmacology

(+)-Eseroline's primary pharmacological actions are mediated through its interaction with the μ -opioid receptor and, to a lesser extent, its inhibition of acetylcholinesterase.

Opioid Receptor Agonism

(+)-Eseroline acts as an agonist at μ -opioid receptors.^{[1][3]} While both enantiomers of eseroline bind to opiate receptors with equal affinity, in vivo studies have demonstrated that

only (-)-eseroline possesses potent narcotic agonist activity, comparable to morphine.[5] In contrast, **(+)-eseroline** does not exhibit analgesic effects in vivo.[5] In vitro, both enantiomers have been shown to inhibit adenylate cyclase.[5] The analgesic action of eseroline (unspecified stereoisomer) is reported to be more potent than morphine in some studies and is antagonized by the opioid antagonist naloxone.[6] Furthermore, eseroline has been observed to release 5-hydroxytryptamine (serotonin) from the cat brain cortex, a characteristic it shares with morphine and physostigmine.[6]

Acetylcholinesterase Inhibition

In contrast to its parent compound physostigmine, **(+)-eseroline** is a weak and reversible inhibitor of acetylcholinesterase (AChE).[1][3][4] Its inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible.[4]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of eseroline.

Parameter	Target	Species/Tissue	Value	Reference
Ki	Acetylcholinesterase (AChE)	Electric Eel	$0.15 \pm 0.08 \mu\text{M}$	[4]
Human Red Blood Cells	$0.22 \pm 0.10 \mu\text{M}$	[4]		
Rat Brain	$0.61 \pm 0.12 \mu\text{M}$	[4]		
Ki	Butyrylcholinesterase (BuChE)	Horse Serum	$208 \pm 42 \mu\text{M}$	[4]

Note: Specific binding affinity (Ki) for **(+)-eseroline** at the μ -opioid receptor is not readily available in the reviewed literature, though it is reported that both enantiomers bind with equal affinity.

Toxicology

The primary toxicological concern associated with **(+)-eseroline** is its neurotoxicity.[1][2][3]

Neurotoxicity

Eseroline has been demonstrated to be more toxic to neuronal cells than its parent compound, physostigmine.^[7] The mechanism of this neurotoxicity involves the depletion of cellular ATP, leading to neuronal cell death.^{[7][8]} This is evidenced by a dose- and time-dependent leakage of lactate dehydrogenase (LDH) and the release of adenine nucleotides from neuronal cells upon exposure to eseroline.^[7]

Other Adverse Effects

Due to its opioid agonist activity, eseroline's use is associated with side effects such as respiratory depression.^{[1][3]}

Quantitative Toxicological Data

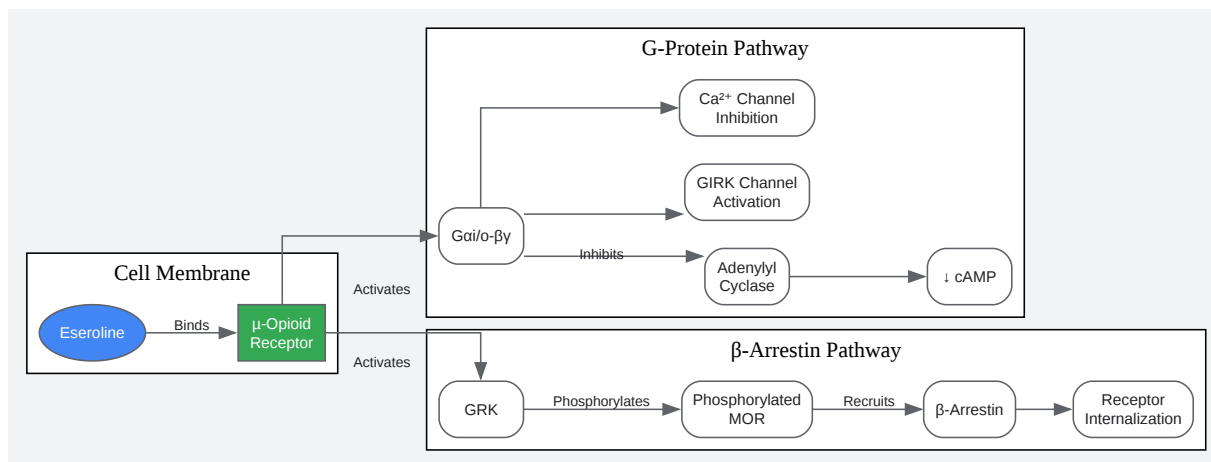
The following table summarizes the available quantitative data on the cytotoxicity of eseroline.

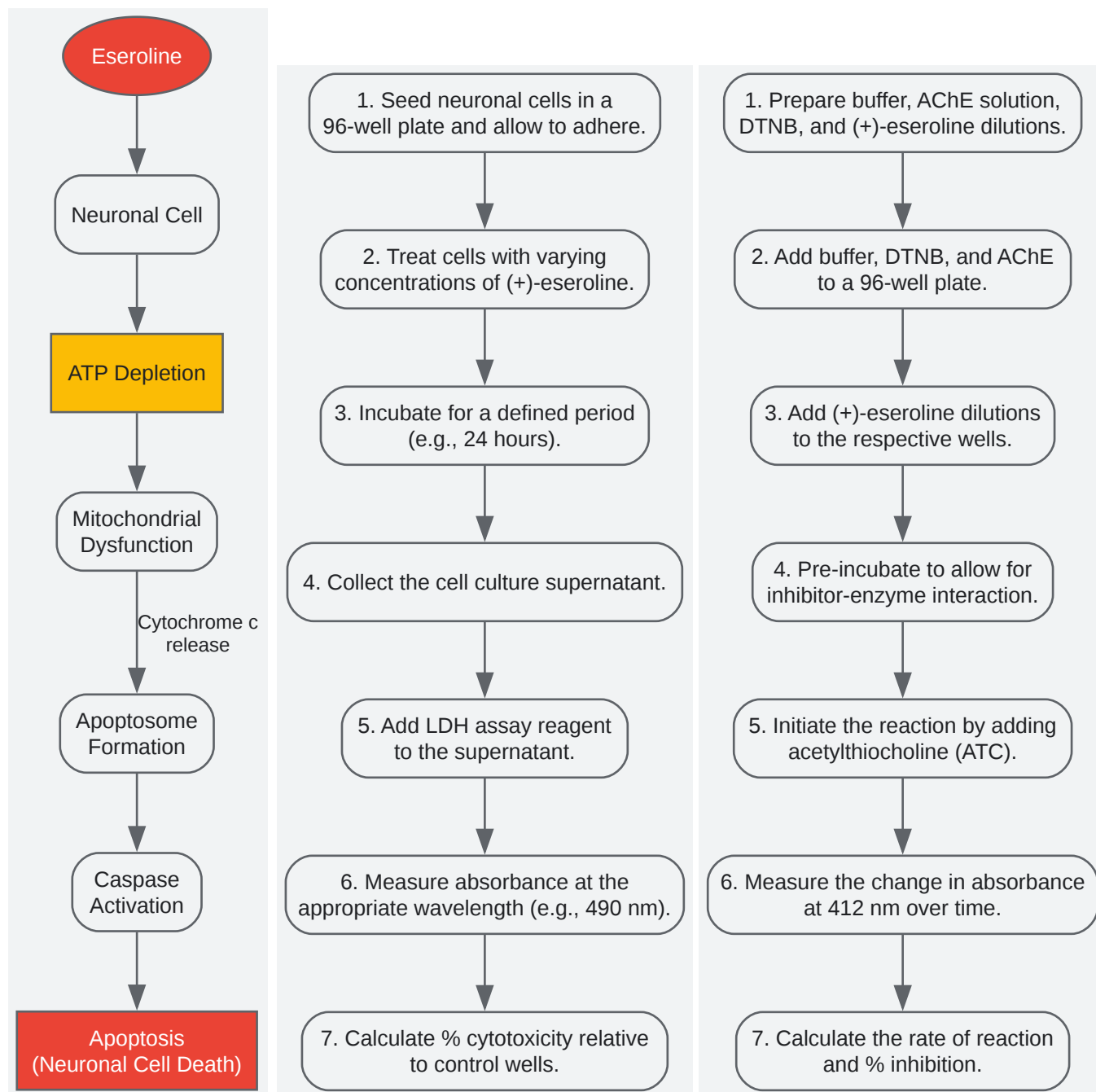
Cell Line	Assay	Effect	Concentration	Time	Reference
NG-108-15	Adenine Nucleotide Release	50% Release	40 - 75 μ M	24h	[7]
LDH Leakage	50% Leakage	40 - 75 μ M	24h	[7]	
N1E-115	Adenine Nucleotide Release	50% Release	40 - 75 μ M	24h	[7]
LDH Leakage	50% Leakage	40 - 75 μ M	24h	[7]	
C6	Adenine Nucleotide Release	50% Release	80 - 120 μ M	24h	[7]
LDH Leakage	50% Leakage	80 - 120 μ M	24h	[7]	
ARL-15	Adenine Nucleotide Release	50% Release	80 - 120 μ M	24h	[7]
LDH Leakage	50% Leakage	80 - 120 μ M	24h	[7]	
N1E-115	ATP Loss	>50% Loss	0.3 mM	1h	[7]

Signaling Pathways

μ -Opioid Receptor Signaling

As a μ -opioid receptor agonist, **(+)-eseroline** is expected to activate downstream signaling pathways typical for this receptor class. This includes the canonical G-protein signaling cascade and the β -arrestin pathway, which is involved in receptor desensitization and internalization.





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References

- 1. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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